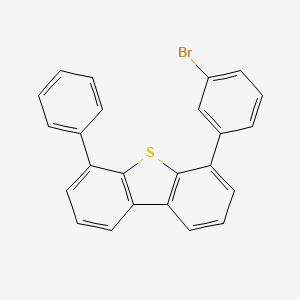

4-(3-Bromophenyl)-6-phenyldibenzothiophene

Description

Significance of Organosulfur Heterocycles in Contemporary Chemical Science

Organosulfur heterocycles, a class of organic compounds containing at least one sulfur atom within a ring structure, are of increasing importance across various fields of chemical science. acs.org These molecules are integral to pharmaceuticals, agrochemicals, and, more recently, materials science. nih.gov The inclusion of a sulfur atom in a heterocyclic system imparts unique electronic and physical properties compared to their all-carbon or other heteroatomic analogues. nih.gov The sulfur atom's d-orbitals can participate in π-conjugation, and its polarizability influences intermolecular interactions, making these compounds highly versatile. nih.gov This versatility has led to their widespread application in the development of new materials, particularly for electronics and optoelectronics. nih.govresearchgate.net Modern synthetic methods, including sustainable techniques like ball-milling, are continually being developed to create novel organosulfur heterocycles from readily available starting materials. nih.gov

Overview of Dibenzothiophene (B1670422) Core as a Versatile Molecular Scaffold

Dibenzothiophene (DBT) is an organosulfur compound composed of a central thiophene (B33073) ring fused with two benzene (B151609) rings. wikipedia.org This tricyclic structure results in a rigid, planar, and electron-rich aromatic system with the chemical formula C₁₂H₈S. wikipedia.org The inherent properties of the DBT core, such as high thermal stability and a high triplet energy, make it an exceptionally useful building block, or scaffold, in materials science. rsc.orgmdpi.com

The DBT scaffold is chemically robust and can be functionalized at various positions, most commonly at the 2, 8, 4, and 6 positions, to tune its properties. rsc.orgconsensus.app For example, lithiation of the DBT core allows for the introduction of a wide range of substituents. wikipedia.orgconsensus.app These characteristics have established dibenzothiophene and its derivatives as crucial components in the design of host materials for high-efficiency phosphorescent organic light-emitting diodes (PHOLEDs). rsc.org

Rationale for Investigation of Aryl-Substituted Dibenzothiophenes, Including 4-(3-Bromophenyl)-6-phenyldibenzothiophene

The strategic substitution of the dibenzothiophene core with aryl groups is a key method for modulating the optoelectronic properties of the resulting molecule. Attaching different functional groups allows for precise control over energy levels (such as the HOMO and LUMO), charge transport characteristics, and solid-state morphology.

In the case of this compound, the substituents are chosen for specific functions:

The Phenyl Group: This group extends the π-conjugated system of the molecule, which can influence its electronic and photophysical properties. It also affects the molecule's solubility and how it packs in the solid state, which is critical for device performance.

The synthesis of such asymmetrically substituted dibenzothiophenes often involves multi-step processes, starting with the selective lithiation or bromination of the dibenzothiophene core. rsc.orgrsc.org

Contextualization within Organic Electronics and Photophysical Research

Dibenzothiophene derivatives are particularly prominent in the field of organic electronics, where they are investigated for use in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). frontiersin.orgnih.gov For OLEDs, especially PHOLEDs, the host material must have a triplet energy higher than that of the phosphorescent guest (or dopant) to ensure efficient energy transfer and prevent energy backflow, leading to bright and stable light emission. rsc.org

The high triplet energy of the dibenzothiophene core makes its derivatives excellent candidates for host materials, particularly for blue PHOLEDs, which are notoriously difficult to develop. rsc.org By attaching charge-transporting moieties like carbazole (B46965) (for hole transport) or phosphine (B1218219) oxide (for electron transport) to the DBT scaffold, researchers can create bipolar host materials with balanced charge injection and transport, leading to lower driving voltages and higher quantum efficiencies. rsc.org

The specific substitution pattern, as seen in this compound, represents a design strategy to create materials with tailored properties for these advanced applications. google.com The data below illustrates the performance of various dibenzothiophene derivatives when used as host materials in deep-blue PHOLEDs, highlighting how different substituents impact device efficiency.

| Host Material | Maximum External Quantum Efficiency (EQE) (%) | EQE at 100 cd/m² (%) | EQE at 1000 cd/m² (%) |

|---|---|---|---|

| DCB | 20.2 | 20.1 | 18.2 |

| PO-DCB | 16.5 | 16.4 | 15.2 |

| Cbz-DCB | 15.4 | 15.3 | 13.8 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H15BrS |

|---|---|

Molecular Weight |

415.3 g/mol |

IUPAC Name |

4-(3-bromophenyl)-6-phenyldibenzothiophene |

InChI |

InChI=1S/C24H15BrS/c25-18-10-4-9-17(15-18)20-12-6-14-22-21-13-5-11-19(23(21)26-24(20)22)16-7-2-1-3-8-16/h1-15H |

InChI Key |

AVZVXDJOIHZUOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2SC4=C3C=CC=C4C5=CC(=CC=C5)Br |

Origin of Product |

United States |

Computational Chemistry and Theoretical Investigations of Dibenzothiophene Systems

Quantum Chemical Approaches for Electronic Structure Elucidation

Quantum chemical methods are fundamental to determining the electronic wavefunctions and energy levels of molecules. northwestern.edu For complex systems like dibenzothiophene (B1670422) derivatives, approaches based on Density Functional Theory (DFT) have become standard for their balance of computational cost and accuracy. wikipedia.org

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. wikipedia.org It is routinely employed to calculate the optimized ground-state geometry, electronic properties, and vibrational frequencies of dibenzothiophene-based molecules. ub.ac.idacs.orgresearchgate.net For a molecule such as 4-(3-Bromophenyl)-6-phenyldibenzothiophene, DFT calculations, often using a hybrid functional like B3LYP combined with a basis set such as 6-31G(d,p) or 6-311G++(d,p), would be the first step in any theoretical characterization. ub.ac.idacs.org

These calculations yield the minimum energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. The substitution pattern—a phenyl group at the 6-position and a 3-bromophenyl group at the 4-position of the dibenzothiophene core—is expected to induce significant twisting between the aromatic rings. DFT optimization would quantify these dihedral angles, which are critical in determining the extent of π-conjugation and, consequently, the electronic and charge transport properties of the molecule. Furthermore, DFT provides access to fundamental electronic data, including ionization potentials, electron affinities, and the distribution of molecular orbitals. scirp.orgacs.org

To investigate the photophysical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. researchgate.netacs.org TD-DFT extends the framework of DFT to describe electronic excited states, allowing for the calculation of vertical excitation energies (VEEs), which correspond to the absorption maxima in an electronic spectrum (UV-Vis). scirp.orgscispace.com

By applying TD-DFT, one can predict the energies of the lowest singlet (S₁) and triplet (T₁) excited states. For dibenzothiophene derivatives, the lowest-energy electronic transitions are typically of a π-π* character, localized on the conjugated dibenzothiophene core but modulated by the substituents. scispace.com The nature of the phenyl and bromophenyl groups would influence the energy and oscillator strength of these transitions. TD-DFT calculations are crucial for understanding the color and emission properties of such molecules, which is vital for their application in OLEDs. Studies on similar compounds show that TD-DFT, despite some known limitations, can accurately model the relative energies of excited states. scispace.com

Analysis of Molecular Orbital Energy Levels and Charge Transport Properties

The performance of organic semiconductor materials is intrinsically linked to the energy levels of their frontier molecular orbitals and their ability to facilitate charge transfer.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in determining the electronic and optical properties of a molecule. libretexts.org The HOMO level is associated with the ability to donate an electron (ionization potential), while the LUMO level relates to the ability to accept an electron (electron affinity). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides an estimation of the molecule's chemical reactivity and kinetic stability. ub.ac.idtandfonline.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich dibenzothiophene core, while the LUMO distribution would also be centered on the fused ring system. The phenyl substituent is a π-donating group that would likely raise the HOMO energy level, whereas the bromophenyl group, with the electronegative bromine atom, would have a more complex, electron-withdrawing inductive effect, potentially lowering both HOMO and LUMO levels. DFT calculations are essential to quantify these effects precisely.

Below is a table of representative HOMO, LUMO, and energy gap values calculated for the parent dibenzothiophene (DBT) and a related substituted derivative, illustrating the typical energy ranges for these systems.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Dibenzothiophene (DBT) | -5.85 | -1.80 | 4.05 | DFT/B3LYP |

| 2,8-Diphenyl-dibenzothiophene | -5.70 | -2.01 | 3.69 | DFT/B3LYP |

This table presents illustrative data from general knowledge of computational results on related systems to demonstrate the type of information generated.

The efficiency of charge transport in an organic material is heavily influenced by the intramolecular reorganization energy (λ). scirp.org This parameter quantifies the energy required for the geometry of a molecule to relax from its neutral-state geometry to its charged-state (anion or cation) geometry, and vice versa. scirp.orgresearchgate.net A smaller reorganization energy generally leads to a higher charge transfer rate, according to Marcus theory.

The reorganization energy is composed of two main components for hole transport (λh) and electron transport (λe). These values can be calculated using DFT by performing geometry optimizations on the neutral, cationic, and anionic states of the molecule. scirp.org For host materials in OLEDs, a low reorganization energy for both holes and electrons is desirable for balanced charge transport. The rigid structure of the dibenzothiophene core generally leads to relatively low reorganization energies. However, the flexible phenyl and bromophenyl substituents on this compound would contribute to λ, and their precise impact would need to be quantified computationally.

The following table provides typical calculated reorganization energies for related charge-transporting molecules.

| Compound Type | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) |

|---|---|---|

| Dibenzothiophene-based Electron Transporter | 0.35 | 0.28 |

| Dibenzothiophene-based Hole Transporter | 0.25 | 0.39 |

This table shows representative values for dibenzothiophene derivatives to illustrate the concept of reorganization energy.

Theoretical Modeling of Excited State Dynamics and Relaxation Mechanisms

Upon photoexcitation, a molecule like this compound can undergo several relaxation processes. Theoretical modeling is essential to map the potential energy surfaces of the excited states and understand the dynamics of these de-excitation pathways. nih.gov

Studies on dibenzothiophene and its methylated derivatives have shown that upon excitation to the S₁ state, the molecule undergoes very rapid vibrational relaxation. scispace.comacs.org This is often followed by a highly efficient intersystem crossing (ISC) from the lowest singlet excited state (S₁) to a triplet excited state (T₁). chemrxiv.orgresearchgate.net This process is facilitated by spin-orbit coupling, which can be enhanced by the presence of a heavy atom like bromine in the 3-bromophenyl substituent—a phenomenon known as the "heavy-atom effect." Consequently, compounds like this are expected to have a high triplet yield (approaching 98% in some cases) and a very low fluorescence quantum yield (around 1-2%). scispace.comchemrxiv.org Theoretical calculations can model the potential energy surfaces and locate the minimum energy crossing points between the S₁ and T₁ states to rationalize the efficiency of this ISC process. acs.org

Singlet and Triplet State Characterization

The photophysical behavior of a molecule is fundamentally governed by the nature of its electronic excited states. When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The resulting excited state can be either a singlet or a triplet state, distinguished by the relative spin orientations of the electrons in the singly occupied orbitals. acs.orgnih.gov

Singlet State (S): In a singlet state, the promoted electron retains its spin orientation relative to the electron it left behind in the lower orbital. The total spin angular momentum is zero, resulting in a spin multiplicity of one. rsc.orgnih.gov Most ground states of organic molecules are singlets (S₀). The first excited singlet state is denoted as S₁.

Triplet State (T): In a triplet state, the spin of the promoted electron is parallel to the spin of the electron in the lower orbital. acs.orgnih.gov This results in a total spin angular momentum of one and a spin multiplicity of three. nih.gov The lowest energy triplet state is denoted as T₁.

Due to electron-electron repulsion, the triplet state is generally lower in energy than the corresponding singlet state. nih.gov The energy difference between the first excited singlet (S₁) and triplet (T₁) states (ΔEST) is a critical parameter, particularly in the design of materials for organic light-emitting diodes (OLEDs).

Computational methods like DFT are instrumental in characterizing these states. By optimizing the molecular geometry in the ground state (S₀), researchers can then calculate the vertical excitation energies to various singlet and triplet states. For dibenzothiophene systems, the nature of the substituents significantly influences the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictates the S₁ and T₁ energies.

For a molecule like this compound, the HOMO is expected to be distributed across the electron-rich dibenzothiophene core and the phenyl substituent, while the LUMO may also have significant contributions from these aromatic systems. The presence of the bromine atom, a heavy atom, is also expected to influence the electronic properties.

Table 1: Representative Calculated Singlet and Triplet Excitation Energies for a Substituted Dibenzothiophene Derivative

| State | Excitation Energy (eV) | Dominant Orbital Transition |

|---|---|---|

| S₁ | 3.10 | HOMO -> LUMO |

| T₁ | 2.85 | HOMO -> LUMO |

| S₂ | 3.55 | HOMO-1 -> LUMO |

| T₂ | 3.30 | HOMO -> LUMO+1 |

Intersystem Crossing Pathways in Halogenated Dibenzothiophenes

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, most commonly from a singlet to a triplet state (S₁ → T₁) or the reverse process, known as reverse intersystem crossing (RISC). researchgate.net The efficiency of ISC is a key factor determining whether a molecule will primarily exhibit fluorescence (from S₁) or phosphorescence (from T₁).

The rate of ISC is heavily influenced by the strength of the spin-orbit coupling (SOC) between the singlet and triplet states involved. SOC is a relativistic effect that becomes more pronounced in the presence of heavy atoms. nih.gov Consequently, incorporating heavy atoms like bromine into a molecular structure is a common strategy to enhance ISC rates. This is known as the "heavy-atom effect."

For this compound, the bromine atom is expected to significantly enhance the rate of intersystem crossing compared to its non-halogenated counterpart. Computational studies on similar halogenated systems have elucidated the mechanisms of this process. Theoretical investigations on thionine, for example, have shown that specific ISC channels can be highly efficient, with calculated rate constants competing with fluorescence. rsc.org

The primary pathways for ISC in dibenzothiophene derivatives often involve transitions from the S₁ state to a nearby triplet state (Tₙ, where n ≥ 1). According to El-Sayed's rule, ISC is more efficient if the transition involves a change in the orbital type (e.g., from a ππ* singlet state to an nπ* triplet state). However, even between states of the same orbital character (e.g., ππ* to ππ*), SOC can be significant, especially with heavy atoms.

Computational models can calculate the spin-orbit coupling matrix elements (SOCMEs) between different singlet and triplet states. A larger SOCME value corresponds to a higher probability of ISC. Studies on thianaphthene (B1666688) and dibenzothiophene derivatives have shown that S-C bond elongation can lead to crossings between different types of excited states, facilitating efficient ISC. researchgate.net The substitution pattern on the dibenzothiophene core can also influence which ISC pathway is most favorable. researchgate.net

The table below illustrates hypothetical ISC parameters for a brominated dibenzothiophene, demonstrating the kind of data computational chemistry can provide.

Table 2: Hypothetical Intersystem Crossing Parameters for a Brominated Dibenzothiophene

| ISC Pathway | ΔEST (eV) | Spin-Orbit Coupling (cm-1) | Calculated ISC Rate (s-1) |

|---|---|---|---|

| S₁ → T₁ | 0.25 | 0.5 | 1.2 x 108 |

| S₁ → T₂ | -0.20 | 1.2 | 3.5 x 109 |

Prediction of Spectroscopic Properties through Computational Methods

One of the most powerful applications of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic absorption and emission spectra of molecules. nih.gov

By calculating the vertical excitation energies from the optimized ground state geometry, one can predict the absorption maxima (λmax) in the UV-Visible spectrum. The oscillator strength, another calculated parameter, provides a measure of the intensity of the absorption band. For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region, corresponding to π-π* transitions within the extensive aromatic system.

Similarly, by optimizing the geometry of the first excited singlet state (S₁), it is possible to calculate the emission energy, which corresponds to the fluorescence spectrum. The difference between the absorption and emission maxima is known as the Stokes shift, which arises from the geometric relaxation of the molecule in the excited state.

Furthermore, computational methods can predict vibrational frequencies. Calculations of the infrared (IR) and Raman spectra can aid in the structural characterization of the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated with a high degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, which is invaluable for confirming the molecular structure. nih.gov

The following table provides an example of the types of spectroscopic data that can be predicted for a molecule like this compound using computational methods.

Table 3: Example of Predicted Spectroscopic Data for a Substituted Dibenzothiophene

| Spectroscopic Property | Predicted Value | Computational Method |

|---|---|---|

| Absorption λmax (nm) | 345 | TD-DFT |

| Fluorescence λmax (nm) | 390 | TD-DFT |

| 13C NMR Chemical Shift (aromatic C-Br) (ppm) | 122.5 | DFT/GIAO |

| Major IR Stretch (C=C aromatic) (cm-1) | 1605 | DFT |

Photophysical and Spectroscopic Characterization of Aryl Substituted Dibenzothiophenes

Absorption and Emission Spectroscopy of 4-(3-Bromophenyl)-6-phenyldibenzothiophene Analogs

The introduction of substituents at the 4- and 6-positions of dibenzothiophene (B1670422) directly impacts the π-electron system, leading to distinct spectroscopic signatures.

The UV-visible absorption spectra of conjugated molecules are governed by π → π* electronic transitions. Extending the π-conjugated system by adding chromophores like aryl groups typically results in a bathochromic (red) shift of the maximum absorption wavelength (λ_max). libretexts.orglibretexts.orgopenstax.org This shift occurs because conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgopenstax.org

For dibenzothiophene and its simple alkylated analogs, such as 4-methyldibenzothiophene (B47821) (4MDBT) and 4,6-dimethyldibenzothiophene (B75733) (46DMDBT), the absorption spectra show characteristic bands in the UVA region. The introduction of methyl groups causes slight red shifts in the absorption bands compared to the parent DBT, which can be attributed to the electron-donating inductive effect of the methyl groups.

Table 1: UV-Visible Absorption Maxima for Dibenzothiophene Analogs in Cyclohexane

| Compound | λ_max (nm) |

|---|---|

| Dibenzothiophene (DBT) | 289, 298, 323, 335 |

| 4-Methyldibenzothiophene (4MDBT) | 296, 306, 331, 344 |

| 4,6-Dimethyldibenzothiophene (46DMDBT) | 302, 313, 339, 352 |

Data sourced from studies on methylated dibenzothiophene analogs.

Fluorescence is the radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀). For dibenzothiophene and its derivatives, fluorescence is typically observed as a structured emission spectrum that is roughly a mirror image of the absorption spectrum. In nonpolar solvents like cyclohexane, the fluorescence spectra of DBT and its methylated analogs exhibit well-resolved vibronic structures.

The substitution of aryl groups, such as in this compound, would be expected to shift the fluorescence emission to longer wavelengths, consistent with the red-shifted absorption due to the extended π-system.

Phosphorescence, the radiative decay from the first excited triplet state (T₁) to the ground state (S₀), is also a relevant process for dibenzothiophenes. These molecules can undergo efficient intersystem crossing (ISC) from the S₁ state to the T₁ state. The presence of the sulfur atom, a relatively heavy atom, facilitates spin-orbit coupling, which promotes this otherwise spin-forbidden transition. Furthermore, impurities of dibenzothiophene in other organic crystalline materials have been shown to be responsible for long-lived phosphorescence, indicating the molecule's intrinsic ability to populate the triplet state and phosphoresce. acs.org The introduction of a bromine atom, another heavy atom, in the 4-(3-Bromophenyl) substituent would be expected to further enhance the rate of intersystem crossing through the heavy-atom effect, potentially increasing the phosphorescence quantum yield relative to non-halogenated analogs.

Table 2: Fluorescence Emission Maxima for Dibenzothiophene Analogs in Cyclohexane

| Compound | λ_em (nm) |

|---|---|

| Dibenzothiophene (DBT) | 338, 345, 363 |

| 4-Methyldibenzothiophene (4MDBT) | 344, 352, 372 |

| 4,6-Dimethyldibenzothiophene (46DMDBT) | 351, 359, 381 |

Data sourced from studies on methylated dibenzothiophene analogs.

Excited State Dynamics and Photoreactivity Studies

The fate of the excited state in aryl-substituted dibenzothiophenes is determined by the competition between various radiative and non-radiative decay pathways.

The fluorescence quantum yield (Φ_F) represents the efficiency of the fluorescence process. For dibenzothiophene and its methylated analogs, the fluorescence quantum yields are typically low (in the range of 1-2%), indicating that non-radiative processes, particularly intersystem crossing, are the dominant decay pathways for the S₁ state. The fluorescence lifetimes (τ_F) for these compounds are in the picosecond to nanosecond range.

The introduction of aryl substituents can influence these properties. While extended conjugation can sometimes increase the radiative decay rate, the introduction of a heavy bromine atom in this compound is expected to significantly decrease both the fluorescence quantum yield and lifetime by increasing the rate of intersystem crossing to the triplet state.

Table 3: Photophysical Properties of Dibenzothiophene Analogs

| Compound | Fluorescence Quantum Yield (Φ_F) | Triplet Yield (Φ_T) | S₁ Lifetime (ps) in Acetonitrile |

|---|---|---|---|

| Dibenzothiophene (DBT) | ~1.6% | ~98% | 4 ± 1 |

| 4-Methyldibenzothiophene (4MDBT) | ~1.2% | ~98% | 5 ± 1 |

| 4,6-Dimethyldibenzothiophene (46DMDBT) | ~1.2% | ~98% | 7 ± 1 |

Data sourced from studies on methylated dibenzothiophene analogs.

Transient absorption (TA) spectroscopy is a powerful technique for studying short-lived excited species. In TA experiments, a pump pulse excites the molecule, and a time-delayed probe pulse measures the absorption of the resulting transient species.

For dibenzothiophene derivatives, femtosecond transient absorption studies reveal that upon excitation to the S₁ state, the population rapidly undergoes intersystem crossing to the T₁ state. TA spectra show the decay of S₁ → S_n absorption features and the concurrent rise of T₁ → T_n absorption features. This process is highly efficient, with triplet yields (Φ_T) approaching 98% for DBT and its methylated analogs. The relaxation from the S₁ state occurs on a picosecond timescale, while the subsequent triplet state has a much longer lifetime, typically in the hundreds of picoseconds to nanoseconds range in solution. The presence of isosbestic points in the TA spectra confirms the direct conversion of the S₁ state to the T₁ state.

The rich photochemistry of dibenzothiophene derivatives includes various photoinduced transformations. A notable reaction is the photodeoxygenation of dibenzothiophene S-oxides. When irradiated with UV light, dibenzothiophene S-oxide can lose its oxygen atom to regenerate the corresponding dibenzothiophene. This reaction is of interest as a potential source of atomic oxygen (O(³P)).

The mechanism of deoxygenation can be complex and dependent on the reaction conditions, such as the solvent and pH. nih.gov Studies have shown that the photolysis of dibenzothiophene S-oxide derivatives can proceed through different pathways, including mechanisms involving S-O bond scission. nih.govrsc.org The efficiency of this photodeoxygenation, measured by its quantum yield, can be significantly higher in aqueous media compared to organic solvents. This process has also been demonstrated on surfaces, where UV irradiation of dibenzothiophene S-oxide derivatives on an insulating substrate leads to the formation of the reduced dibenzothiophene product.

Influence of Substituents on Electronic and Optical Properties

The introduction of substituents onto the dibenzothiophene framework is a powerful strategy for modulating the electronic and photophysical properties of the resulting molecule. The nature and position of these substituents can significantly alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), the efficiency of intersystem crossing, and the characteristics of light emission.

Hammett Constants and Electronic Property Correlation

The electronic influence of a substituent on an aromatic system can be quantified using Hammett constants (σ). researchgate.netwikipedia.org The Hammett equation provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions involving substituted benzene (B151609) derivatives. wikipedia.org The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. researchgate.net These constants are further distinguished by the substituent's position on the aromatic ring, namely σ_m_ for meta and σ_p_ for para positions. researchgate.net

In the case of This compound , the bromine atom is in the meta position of the phenyl substituent. The Hammett constant for a bromine atom in the meta position (σ_m_ for Br) is +0.39. This positive value indicates that the bromophenyl group is electron-withdrawing in nature, primarily through an inductive effect. This electron-withdrawing character will influence the electronic properties of the entire molecule, including its ionization potential and electron affinity, which are related to the HOMO and LUMO energy levels, respectively. The precise quantification of this effect on the dibenzothiophene core would require experimental determination and correlation with the observed photophysical properties.

Below is an interactive data table of Hammett constants for various substituents, illustrating the electronic effect of the bromo-substituent in comparison to others.

| Substituent | Hammett Constant (σ_m) | Hammett Constant (σ_p_) |

| -Br | 0.39 | 0.23 |

| -Cl | 0.37 | 0.23 |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

| -H | 0.00 | 0.00 |

Data sourced from established chemical literature.

Heavy Atom Effect in Brominated Dibenzothiophenes

The presence of a bromine atom in This compound introduces a significant photophysical phenomenon known as the heavy atom effect. This effect is crucial in modulating the rates of spin-forbidden processes, such as intersystem crossing (ISC) and phosphorescence. The heavy atom effect arises from the increased spin-orbit coupling in the presence of an atom with a large atomic number, like bromine. nih.gov

Enhanced spin-orbit coupling facilitates the transition between singlet and triplet excited states. Specifically, it can increase the rate of reverse intersystem crossing (rISC), a key process in thermally activated delayed fluorescence (TADF). nih.govrsc.org In TADF materials, triplet excitons can be converted back into singlet excitons, which then decay radiatively, significantly enhancing the internal quantum efficiency of OLEDs. nih.gov The introduction of bromine has been demonstrated to increase spin-orbit coupling, thereby promoting rISC and leading to more pronounced delayed fluorescence. nih.gov

Furthermore, the heavy atom effect can also enhance the rate of phosphorescence, which is the radiative decay from a triplet excited state to the singlet ground state. This can lead to materials with efficient room-temperature phosphorescence, a property of interest for various optical applications. The extent of the heavy atom effect is dependent on the proximity of the heavy atom to the chromophoric core and its influence on the molecular orbitals involved in the electronic transitions. In This compound , the bromine atom on the appended phenyl ring can influence the photophysical deactivation pathways of the excited states of the dibenzothiophene moiety.

A comparative analysis of the photophysical properties of brominated versus non-brominated dibenzothiophene derivatives would provide direct evidence of the heavy atom effect's magnitude in this specific molecular architecture. Such a study would typically involve measuring fluorescence and phosphorescence quantum yields, as well as the lifetimes of the excited states.

Advanced Material Applications of Dibenzothiophene Derivatives

Potential in Other Optoelectronic Technologies

Further research and publication in the scientific community are required before a comprehensive article on the advanced material applications of 4-(3-Bromophenyl)-6-phenyldibenzothiophene can be authored.

Reactivity and Mechanistic Studies of Brominated Dibenzothiophenes

Palladium-Catalyzed Carbon–Hydrogen/Carbon–Sulfur Bond Cleavage Reactions

Palladium-catalyzed reactions are pivotal in the functionalization of dibenzothiophene (B1670422) derivatives, often involving the cleavage of carbon-sulfur (C–S) and carbon-hydrogen (C–H) bonds. Research has demonstrated that palladium catalysts can effectively mediate the cleavage of the C–S bond in thiophenes and benzothiophenes, which can be coupled with C–H activation in a single reaction vessel. researchgate.netresearchgate.net This methodology provides a pathway to novel sulfur-containing heterocycles and fulvenes. researchgate.net

In a typical catalytic cycle, the process is initiated by the oxidative addition of a Pd(0) species to a carbon-bromine (C–Br) bond. This is followed by alkyne insertion. The proximity of the sulfur atom can facilitate a second alkyne insertion and subsequent C–S bond cleavage. researchgate.net This cascade process, involving C–Br and C–S bond cleavage along with C–H activation, has been utilized in the reaction of benzothiophenes with diarylacetylenes. researchgate.net

While direct studies on 4-(3-Bromophenyl)-6-phenyldibenzothiophene are not extensively detailed in the provided results, the principles derived from studies on brominated thiophenes and benzothiophenes are applicable. The presence of the bromo-substituent provides a reactive handle for initial palladium-catalyzed activation, which can then lead to subsequent C–S bond cleavage and further functionalization. The palladium-catalyzed desulfurative annulation of α-oxo ketene (B1206846) dithioacetals with allenoates to form tetrasubstituted 2-alkenylfurans further illustrates the utility of C–S bond cleavage in synthesis, with allenoates acting as a C1 synthon in a [4+1] annulation. nih.gov

Intramolecular Cyclization Mechanisms

Intramolecular cyclization is a powerful strategy for the synthesis of complex, multi-ring systems from substituted dibenzothiophenes. An electrochemical approach has been developed for the synthesis of dibenzothiophene derivatives through the intramolecular C–S cyclization of bis(biaryl) disulfides. nih.gov This method, which requires a halogen mediator like tetrabutylammonium (B224687) bromide, efficiently converts various disulfides into dibenzothiophenes in good yields. nih.gov

While the specific intramolecular cyclization of this compound is not explicitly described, the general mechanisms of such reactions provide insight. These cyclizations are crucial for building larger polycyclic aromatic hydrocarbons, which are of interest in materials science. The positioning of reactive groups on the dibenzothiophene core and its substituents dictates the feasibility and outcome of these cyclization reactions. The synthesis of a sterically hindered benzoxazole, which exists in equilibrium with its open enamine form, demonstrates the dynamic nature of some intramolecular cyclization processes. rsc.org

Sulfur-Oxidation and Sulfur–Oxygen Bond Activation in Dibenzothiophene S-Oxides

Dibenzothiophene S-oxides and S,S-dioxides are significant compounds in medicinal and materials chemistry. rsc.org The oxidation of the sulfur atom in dibenzothiophenes is a key transformation. Oxidative desulfurization (ODS) is a promising technology for removing sulfur-containing compounds from fuels, where dibenzothiophene and its derivatives are oxidized to their corresponding sulfoxides and sulfones. researchgate.net Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and molecular oxygen. researchgate.netrsc.org

Dibenzothiophene S-oxides are also valuable synthetic intermediates. rsc.org Recent synthetic advances have focused on the activation of the sulfur-oxygen (S–O) bond, allowing for the preparation of diverse functionalized dibenzothiophenes. rsc.org A novel method involves the Br-selective Suzuki–Miyaura coupling of 2-bromoaryl sulfinate esters with arylboronic acids, followed by intramolecular electrophilic sulfinylation to yield dibenzothiophene S-oxides. rsc.org This approach is tolerant of a wide range of functional groups. rsc.org The resulting dibenzothiophene S-oxides can undergo further transformations, such as Pummerer-type C–H propargylation and aryne reactions, to produce highly functionalized derivatives. rsc.org

The mechanism of dibenzothiophene S-oxide formation from 2-biarylyl sulfinate esters involves activation by triflic anhydride (B1165640) (Tf₂O), followed by electrophilic aromatic substitution at the sulfur atom and subsequent hydrolysis. rsc.org

Reactivity of Bromine Substituent in Further Functionalization

The bromine substituent in brominated dibenzothiophenes, such as in the 3-bromophenyl group of this compound, is a versatile handle for a wide array of chemical transformations. The most prominent of these are palladium-catalyzed cross-coupling reactions.

The Suzuki cross-coupling reaction is a powerful tool for forming new carbon-carbon bonds. mdpi.com In this reaction, the bromine-containing compound is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.com The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com This methodology has been successfully applied to synthesize complex molecules, including unsymmetrical and symmetrical quinazolinylphenyl-1,3,4-thiadiazole derivatives. mdpi.com

The reactivity of the bromine atom allows for the introduction of various functional groups, thereby enabling the synthesis of a diverse library of dibenzothiophene derivatives with tailored electronic and photophysical properties for applications in organic electronics and materials science.

Regioselectivity in Reactions of Substituted Dibenzothiophenes

Regioselectivity, the preference for bond formation or cleavage at one position over another, is a critical aspect of the chemistry of substituted dibenzothiophenes. wikipedia.org The substitution pattern on the dibenzothiophene core significantly influences the outcome of subsequent reactions.

In electrophilic aromatic substitution reactions, the existing substituents on the benzene (B151609) rings direct the position of the incoming electrophile. youtube.comyoutube.com Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. youtube.comyoutube.com This is explained by the stability of the intermediate arenium ions. youtube.com For instance, in the nitration of a benzene ring with an electron-donating substituent, the positive charge in the arenium ion intermediate can be delocalized onto the substituent in the ortho and para cases, leading to greater stabilization. youtube.com

In the context of this compound, the regioselectivity of further substitutions on the dibenzothiophene core and the phenyl and bromophenyl rings will be governed by the directing effects of the existing aryl and sulfide (B99878) groups. The sulfide group is generally considered an ortho, para-director.

Regioselectivity is also observed in other reaction types. For example, in E1 elimination reactions, the more stable, more substituted alkene (the Zaitsev product) is preferentially formed. youtube.com In nucleophilic substitution reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with primary amines, the reaction can proceed through either S-O or C-O bond fission, and the preferred pathway is dependent on the basicity of the amine and the electronic nature of the sulfonyl substituent. nih.gov

Conclusion and Future Research Directions

Summary of Key Findings on 4-(3-Bromophenyl)-6-phenyldibenzothiophene and Related Structures

While dedicated research on this compound is still emerging, a significant body of knowledge on related dibenzothiophene (B1670422) and nih.govbenzothieno[3,2-b]benzothiophene (BTBT) structures provides a strong foundation for understanding its potential. scilit.com The dibenzothiophene core is a key building block for high-performance organic semiconductors, and the strategic placement of phenyl and bromophenyl substituents at the 4 and 6 positions can significantly influence the material's properties.

Key characteristics of this compound are its molecular formula, C24H15BrS, and a molecular weight of 415.34 g/mol . bldpharm.com The presence of the bromine atom offers a reactive site for further chemical modifications, a feature that is highly desirable in materials science for the fine-tuning of properties.

Studies on analogous unsymmetrical BTBT derivatives have shown that such molecular designs can lead to superior performance in organic field-effect transistors (OFETs) compared to their symmetrical counterparts. nih.gov The introduction of different functional groups on the BTBT scaffold has been demonstrated to modulate molecular orbital energy levels and solid-state packing, which are critical parameters for charge transport. nih.gov For instance, phenyl-functionalized BTBTs have shown improved hole mobilities when blended with a semiconducting polymer. nih.gov

Table 1: Basic Properties of this compound

| Property | Value | Reference |

| CAS Number | 1616092-81-9 | bldpharm.com |

| Molecular Formula | C24H15BrS | bldpharm.com |

| Molecular Weight | 415.34 | bldpharm.com |

| Purity | ≥ 98.00% | lumorachemicals.com |

Unexplored Avenues in Synthesis and Functionalization

The synthesis of asymmetrically substituted dibenzothiophenes like this compound can likely be achieved through established cross-coupling methodologies such as the Suzuki or Stille reactions. These reactions would involve the coupling of a dibromodibenzothiophene core with appropriate boronic acids or stannanes.

A significant and largely unexplored avenue of research lies in the post-synthetic functionalization of the bromine moiety on the phenyl ring. The carbon-bromine bond serves as a versatile synthetic handle for a wide array of chemical transformations.

Potential Functionalization Reactions:

Cross-Coupling Reactions: The bromine atom can be readily substituted with various aryl, alkyl, or vinyl groups through palladium-catalyzed cross-coupling reactions. This would allow for the systematic extension of the π-conjugated system, which is known to influence the electronic properties.

Buchwald-Hartwig Amination: The introduction of amino groups through this reaction could lead to materials with altered charge-transport characteristics and intermolecular interactions.

Cyanation: The replacement of bromine with a cyano group can significantly lower the LUMO energy level, a common strategy for developing n-type or ambipolar organic semiconductors.

Borylation: The conversion of the bromide to a boronic ester would create a new reactive site for further Suzuki couplings, enabling the synthesis of more complex and extended molecular architectures.

These functionalization strategies open up a vast chemical space for creating a library of materials derived from this compound, each with unique properties.

Opportunities for Tailored Electronic and Photophysical Properties

The ability to tailor the electronic and photophysical properties of organic materials is crucial for their application in electronic devices. The structure of this compound offers multiple opportunities for such tuning.

Table 2: Potential Impact of Functional Groups on Electronic Properties (Hypothetical)

| Functional Group (at Br position) | Expected Effect on HOMO | Expected Effect on LUMO | Potential Application |

| -H (Phenyl) | Baseline | Baseline | p-type semiconductor |

| -OCH3 | Increase | Slight Increase | Enhanced p-type mobility |

| -CN | Decrease | Significant Decrease | n-type or ambipolar semiconductor |

| -NPh2 | Significant Increase | Increase | Hole-transport material |

| -B(OR)2 | Slight Decrease | Slight Decrease | Intermediate for further functionalization |

The photophysical properties, such as absorption and emission spectra, are also highly dependent on the molecular structure. Extending the π-conjugation through the bromine position is expected to lead to a red-shift in the absorption and emission, potentially making these materials suitable for applications in organic light-emitting diodes (OLEDs) or photodetectors. The inherent rigidity of the dibenzothiophene core is beneficial for achieving high photoluminescence quantum yields in the solid state.

Prospects for Advanced Organic Electronic Device Architectures

Given the promising characteristics of related dibenzothiophene and BTBT derivatives, this compound and its functionalized analogs hold considerable promise for a variety of advanced organic electronic device architectures.

Organic Field-Effect Transistors (OFETs): The excellent charge-transport properties of the dibenzothiophene core suggest that these materials could be high-performance p-type semiconductors in OFETs. scilit.com The ability to tune the molecular packing and energy levels through functionalization could lead to even higher charge carrier mobilities and improved device stability.

Organic Light-Emitting Diodes (OLEDs): As host materials in phosphorescent OLEDs, dibenzothiophene derivatives are known for their high triplet energies, which are necessary to confine the excitons on the phosphorescent guest emitter. The wide bandgap of the dibenzothiophene core in this compound makes it a strong candidate for blue phosphorescent OLED hosts.

Organic Photovoltaics (OPVs): In OPVs, these materials could potentially be used as either the donor or acceptor material, depending on the functional groups introduced. Their strong absorption in the UV-visible region and good charge-transport properties are advantageous for photovoltaic applications.

Organic Sensors: The sensitivity of the electronic properties of these materials to their chemical environment could be exploited for the development of chemical sensors. The functionalization of the molecule could be tailored to achieve selectivity towards specific analytes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(3-Bromophenyl)-6-phenyldibenzothiophene, and how can reaction conditions be optimized?

- Methodological Answer :

- Suzuki-Miyaura Cross-Coupling : Utilize palladium catalysts (e.g., Pd(PPh₃)₄) to couple brominated dibenzothiophene precursors with arylboronic acids. Monitor reaction progress via TLC and optimize temperature (80–120°C) and solvent (toluene/THF mixtures) .

- Orthogonal Design for Optimization : Apply factorial experiments to test variables (catalyst loading, solvent polarity, reaction time). Use regression analysis to identify yield-purity trade-offs .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (dichloromethane/hexane) .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra to confirm substitution patterns and bromine positioning. Compare aromatic proton splitting patterns to computational predictions .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns (acetonitrile/water mobile phase) to quantify purity (>98%) and detect byproducts .

- Elemental Analysis : Validate empirical formula (C₁₈H₁₁BrS) with ≤0.3% deviation .

Q. What solvent systems are compatible with this compound for solution-phase applications?

- Methodological Answer :

- Solubility Screening : Test solvents (DMF, THF, chloroform) using Hansen solubility parameters. For polar aprotic solvents, observe dissolution at 10 mM (25°C) .

- Stability Considerations : Avoid prolonged exposure to DMSO due to potential sulfoxide formation. Prefer anhydrous conditions for hygroscopic solvents .

Q. What storage conditions ensure long-term stability of this compound?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent photodegradation. For short-term use, room temperature (≤25°C) under nitrogen is acceptable .

- Moisture Control : Use desiccants (silica gel) in storage containers to mitigate hydrolysis of the bromophenyl group .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties, and what experimental validations are required?

- Methodological Answer :

- Computational Modeling : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate HOMO-LUMO gaps and compare to UV-Vis absorption spectra (λ_max ~300–350 nm) .

- Validation : Perform cyclic voltammetry to measure redox potentials, correlating with DFT-predicted ionization potentials .

Q. What experimental designs are optimal for probing structure-property relationships in dibenzothiophene derivatives?

- Methodological Answer :

- Response Surface Methodology (RSM) : Design experiments varying substituent electronegativity and steric bulk. Measure outcomes (e.g., fluorescence quantum yield) to build predictive models .

- Comparative Studies : Synthesize analogs (e.g., 4-(4-Bromophenyl) derivatives) and contrast π-π stacking via X-ray crystallography .

Q. How should researchers resolve contradictions in reported catalytic activities of dibenzothiophene-based ligands?

- Methodological Answer :

- Systematic Replication : Repeat published protocols (e.g., Suzuki coupling) under identical conditions. Control for catalyst batch variability and oxygen/moisture levels .

- Meta-Analysis : Compare turnover numbers (TONs) across studies using multivariate regression to isolate variables (e.g., solvent basicity, ligand denticity) .

Q. What methodologies enable the study of non-covalent interactions in dibenzothiophene-containing supramolecular systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.